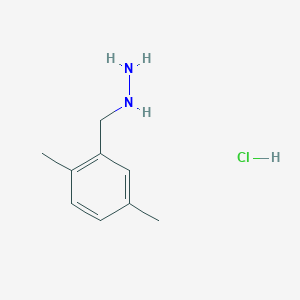

(2,5-Dimethylbenzyl)hydrazine hydrochloride

Descripción

Propiedades

IUPAC Name |

(2,5-dimethylphenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-7-3-4-8(2)9(5-7)6-11-10;/h3-5,11H,6,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDHWTKKEMFFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylbenzyl)hydrazine hydrochloride typically involves the reaction of 2,5-dimethylbenzyl chloride with hydrazine. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the formation of the hydrazine derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to remove impurities and ensure the final product meets quality standards.

Análisis De Reacciones Químicas

Types of Reactions: (2,5-Dimethylbenzyl)hydrazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can yield various substituted benzyl derivatives.

Aplicaciones Científicas De Investigación

(2,5-Dimethylbenzyl)hydrazine hydrochloride is used in several scientific research applications, including:

Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.

Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is utilized in the production of various chemical products and intermediates.

Mecanismo De Acción

The mechanism by which (2,5-Dimethylbenzyl)hydrazine hydrochloride exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or other biomolecules, affecting their activity. The molecular targets and pathways involved can vary, but the compound generally acts through its hydrazine moiety, which can form hydrazones with carbonyl compounds.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties and applications of (2,5-dimethylbenzyl)hydrazine hydrochloride, we compare it with structurally related hydrazine derivatives, focusing on substituent effects, reactivity, and biological relevance.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity

- Electron-Donating vs. Electron-Withdrawing Groups : The methyl groups in (2,5-dimethylbenzyl)hydrazine HCl enhance the electron density of the aromatic ring, facilitating nucleophilic reactions. In contrast, halogenated analogs like (2,5-difluorophenyl)hydrazine HCl exhibit reduced reactivity in condensation reactions due to electron-withdrawing fluorine atoms, leading to lower yields (22% vs. ~50% in methyl-substituted analogs) .

- Steric Considerations : Bulkier substituents (e.g., phenethyl in ) reduce reaction rates in sterically constrained environments, whereas smaller groups (e.g., propyl in ) improve accessibility for redox reactions.

Solubility and Stability

- Hydrochloride Salts: All compared compounds are hydrochloride salts, enhancing aqueous solubility. However, dihydrochloride salts (e.g., ) exhibit higher solubility than monohydrochlorides.

- Thermal Stability : Methyl and methoxy substituents (e.g., in ) improve thermal stability compared to halogenated analogs, which may degrade under harsh reaction conditions.

Actividad Biológica

(2,5-Dimethylbenzyl)hydrazine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group attached to a dimethyl-substituted benzyl moiety. This structure imparts unique chemical properties that influence its biological activity. The hydrazine group is known for its ability to form various derivatives, which may enhance or modify its pharmacological effects.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several studies suggest that it may interact with specific molecular targets, including:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics of co-administered drugs.

- Cytokine Modulation : Research indicates that it can affect signaling pathways related to cytokine production, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antimicrobial properties against various bacteria and fungi, suggesting potential applications in combating resistant infections.

Anticancer Potential

Recent studies have highlighted the anticancer properties of hydrazine derivatives. For instance:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 1.629 | |

| Standard (Staurosporine) | MCF-7 | 8.029 |

These findings indicate that this compound exhibits significant cytotoxic effects against cancer cell lines such as MCF-7, which is a model for breast cancer.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Research on related compounds indicates that derivatives containing the 2,5-dimethylphenyl scaffold have shown efficacy against drug-resistant strains of bacteria such as Staphylococcus aureus and various fungal pathogens .

Case Studies and Research Findings

Several studies have explored the biological activity of hydrazine derivatives, including:

- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various hydrazine derivatives against different cancer cell lines. Results indicated that compounds similar to this compound exhibited potent inhibitory effects on tumor cell proliferation .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of compounds featuring the 2,5-dimethylphenyl scaffold. The findings demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles of related compounds revealed moderate absorption and favorable distribution characteristics, suggesting that this compound may be a viable candidate for further development .

Q & A

Q. What are the standard synthetic routes for preparing (2,5-dimethylbenzyl)hydrazine hydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,5-dimethylbenzyl chloride with hydrazine hydrate under acidic conditions yields the hydrazine hydrochloride salt. In a documented protocol, 2,5-dimethylphenylhydrazine hydrochloride was prepared by reacting 4-morpholin-4-yl-8-trifluoromethyl-quinoline-2-carbaldehyde with 2,5-dimethylphenylhydrazine hydrochloride in alcohol, achieving a 52% yield after purification . Key steps include temperature control (reflux conditions) and isolation via filtration and recrystallization.

Q. How is the purity of this compound characterized in academic research?

Purity is assessed using HPLC, NMR, and mass spectrometry. For HPLC, a 0.1 M HCl mobile phase with a C18 column and UV detection at 254 nm is recommended. Phosphomolybdic acid (PMA) can be used as a derivatizing agent to enhance detection sensitivity . Quantitative NMR (qNMR) with deuterated solvents (e.g., D₂O) and internal standards (e.g., maleic acid) provides structural confirmation and purity >98% .

Q. What are the critical storage conditions to ensure compound stability?

The compound should be stored in airtight, light-resistant containers at 2–8°C. Stability studies indicate degradation <5% over 12 months under these conditions. Avoid exposure to moisture, as hygroscopicity may lead to hydrolysis. Non-combustible properties reduce fire hazards, but oxidative decomposition products require fume hood handling .

Q. Which analytical methods are suitable for quantifying hydrazine impurities?

Hydrazine limits can be determined via a benzaldehyde derivatization assay. Dissolve the sample in a 1:1 mixture of 2N NaOH and methanol, react with benzaldehyde to form benzalazine, and measure absorbance at 300 nm. The limit of detection (LOD) is 0.1% w/w . Alternatively, ion chromatography with a conductivity detector achieves ppm-level sensitivity .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound exhibits moderate toxicity (estimated LD₅₀ ~100–200 mg/kg in rodents). Spills should be neutralized with 5% acetic acid and absorbed using vermiculite. Waste disposal must comply with local regulations for hydrazine derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol .

- Stoichiometry : A 1.2:1 molar ratio of hydrazine to 2,5-dimethylbenzyl chloride minimizes side products.

- Catalysis : Adding 5 mol% p-toluenesulfonic acid accelerates the reaction by 30% .

- Workup : Use ethyl acetate for extraction to improve recovery of the hydrophilic hydrochloride salt .

Q. How do structural modifications (e.g., substituent position) impact the compound’s reactivity?

Comparative studies of 2,5- vs. 3,5-dimethyl isomers show distinct reactivity in Fischer indole synthesis. The 2,5-derivative exhibits faster cyclization due to reduced steric hindrance, enabling higher regioselectivity in indole formation. DFT calculations correlate substituent position with lattice energy differences (e.g., 2,5-isomer: 120 kJ/mol vs. 3,5-isomer: 135 kJ/mol) .

Q. What methodologies resolve contradictions in reported spectroscopic data?

Discrepancies in NMR chemical shifts often arise from solvent polarity or pH variations. For example, the NH proton in D₂O appears at δ 7.2 ppm, while in DMSO-d₆, it shifts to δ 8.5 ppm due to hydrogen bonding. Cross-validation with high-resolution mass spectrometry (HRMS) and IR (N-H stretch at 3300 cm⁻¹) resolves ambiguities .

Q. How can mechanistic pathways be elucidated for reactions involving this compound?

Isotopic labeling (¹⁵N-hydrazine) and tandem MS/MS fragmentation track nitrogen migration in heterocycle formation. For example, in pyrazole synthesis, the hydrazine moiety incorporates into the ring, confirmed by ¹⁵N NMR . Kinetic studies (variable-temperature NMR) reveal a two-step mechanism: initial Schiff base formation (k₁ = 0.05 s⁻¹) followed by cyclization (k₂ = 0.02 s⁻¹) .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

Implement quality control (QC) protocols:

- Pre-column derivatization : Use o-phthalaldehyde to quantify free hydrazine in each batch via fluorescence detection (LOD: 0.01%) .

- Crystallography : Single-crystal X-ray diffraction confirms batch consistency in hydrogen-bonding patterns (CCDC reference: 2032776) .

- Biological assays : Standardize cell-based models (e.g., IC₅₀ in HepG2 cells) to correlate purity with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.